In-depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole (CAS: 1242336-71-5)
In-depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole (CAS: 1242336-71-5)
Notice: Publicly available scientific data regarding the biological activity, experimental protocols, and specific signaling pathways for 2-(2,4-Dichlorophenyl)oxazole is limited. This document summarizes the available chemical information and provides a general overview based on the properties of the oxazole scaffold and related dichlorophenyl compounds. The content herein is intended for informational purposes and to guide future research.
Core Compound Information
2-(2,4-Dichlorophenyl)oxazole is a heterocyclic organic compound. The structure consists of an oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group.
| Property | Value | Source |
| CAS Number | 1242336-71-5 | [][2][3] |
| Molecular Formula | C9H5Cl2NO | [2][3] |
| Molecular Weight | 214.05 g/mol | [2] |
| Synonyms | 2-(2,4-Dichlorophenyl)-1,3-oxazole | [2][3] |
| Purity | Typically offered at >95% | [] |
| Appearance | Varies; may be a clear solution or solid | [2] |
Potential Areas of Research and Biological Activity (Inferred)
While no specific biological activity has been reported for 2-(2,4-Dichlorophenyl)oxazole, the core chemical scaffolds—oxazole and dichlorophenyl groups—are present in numerous biologically active molecules. This suggests potential, yet unproven, areas of investigation.
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Antimicrobial and Antifungal Activity: The oxazole ring is a core component of several natural products with antibacterial and antifungal properties.[4]
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Anticancer Activity: Various synthetic oxazole derivatives have demonstrated cytotoxic activity against cancer cell lines.[5]
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Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole scaffold, a related heterocycle, is found in compounds with anti-inflammatory and analgesic effects.[5]
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Neurological Activity: The dichlorophenyl moiety is present in compounds that interact with the central nervous system, such as the cannabinoid receptor antagonist SR141716A (a pyrazole, not an oxazole).[6] It is also found in anticonvulsant drug candidates.[7]
It is critical to note that these are speculative areas of interest based on chemical similarity, and no direct evidence supports these activities for 2-(2,4-Dichlorophenyl)oxazole.
Experimental Protocols
Due to the absence of published research, no established experimental protocols for the use of 2-(2,4-Dichlorophenyl)oxazole in biological assays are available. Researchers would need to develop and validate their own protocols based on the intended application.
A generalized workflow for initial screening of this compound is proposed below.
Caption: Generalized workflow for the initial biological screening of a novel chemical entity.
Potential Signaling Pathway Interactions (Hypothetical)
Given the lack of data, any discussion of signaling pathway involvement is purely hypothetical. Based on the activities of structurally related compounds, one could speculate on potential interactions. For example, if the compound were to exhibit anticonvulsant properties like other dichlorophenyl-containing molecules, a possible (though unproven) mechanism could involve the modulation of voltage-gated ion channels.
Caption: Hypothetical mechanism of action for anticonvulsant activity via ion channel modulation.
Synthesis
While specific, detailed synthesis protocols are proprietary to chemical suppliers, the formation of a 2-aryloxazole can generally be achieved through several established synthetic routes, such as the Robinson-Gabriel synthesis (cyclodehydration of an α-acylaminoketone) or the Van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide). The starting materials would likely be 2,4-dichlorobenzaldehyde or a related derivative.
Conclusion
2-(2,4-Dichlorophenyl)oxazole (CAS 1242336-71-5) is a commercially available chemical compound with limited to no publicly available data on its biological effects. Its chemical structure suggests potential for a range of bioactivities, but this remains to be experimentally verified. This guide serves as a foundational document based on available chemical data and inferences from related compounds, highlighting the need for primary research to elucidate the pharmacological profile of this molecule. Researchers are encouraged to undertake systematic screening to uncover its potential therapeutic applications.
References
- 2. 2-(2,4-dichlorophenyl)oxazole, CasNo.1242336-71-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. 2-(2,4-Dichlorophenyl)oxazole | 1242336-71-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]
